7,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide
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Overview
Description
7,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its pharmacological properties, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, green solvents, and catalysts to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Jones reagent, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Trifluoromethylating Agents: Trifluoromethyl iodide, trifluoromethyl sulfonates
Major Products Formed
Oxidation: Formation of oxo derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Introduction of various functional groups
Scientific Research Applications
7,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its pharmacological properties.
Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: The compound is explored for its use in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 7,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as monoamine oxidase B (MAO-B), which plays a role in neurodegenerative diseases . The inhibition of MAO-B leads to a decrease in the breakdown of neurotransmitters, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylchromen-2-one: A chromene derivative with hydroxyl and methyl groups.
4-oxo-4H-chromene-2-carboxamide: A chromene derivative with a carboxamide group.
Trifluoromethylated Chromenes: Chromene derivatives with trifluoromethyl groups.
Uniqueness
The uniqueness of 7,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide lies in its combination of the trifluoromethyl group and the chromene core, which enhances its pharmacological properties and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C19H14F3NO3 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
7,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C19H14F3NO3/c1-10-6-7-14-15(24)9-16(26-17(14)11(10)2)18(25)23-13-5-3-4-12(8-13)19(20,21)22/h3-9H,1-2H3,(H,23,25) |
InChI Key |
ZAFVGHKQMULZBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
Origin of Product |
United States |
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